![molecular formula C29H24BrN3O4S B4769990 N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B4769990.png)
N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide
描述
N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide is a complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The route may include:
Formation of the thieno[2,3-d]pyrimidine core through a cyclization reaction.
Introduction of the benzyl and methyl groups to the core structure via alkylation reactions.
Formation of the oxo group through oxidation.
Coupling the resulting intermediate with 3-[(4-bromophenoxy)methyl]-4-methoxybenzamide.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to maximize yield and purity is crucial. This often involves controlled reaction temperatures, the use of catalytic agents to increase reaction efficiency, and solvent systems to facilitate product isolation.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, altering its functional groups and potentially leading to different bioactive forms.
Reduction: : Reducing agents can target specific functional groups to modify the compound's properties.
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions due to the presence of reactive sites.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide, typically under acidic or basic conditions.
Reducing agents: : Like lithium aluminium hydride or sodium borohydride, often used under controlled temperatures.
Substitution reagents: : Halogens or organometallic compounds used in polar solvents.
Major Products
Depending on the reaction type and conditions, major products may include derivatives with modified benzyl, methoxy, or bromophenoxy groups, potentially altering the compound's activity and application.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology and Medicine
In biological and medical research, its potential pharmacological properties are explored, including possible anticancer, antiviral, or antibacterial effects.
Industry
In industrial applications, its stability and reactivity make it suitable for developing new materials or catalysts.
作用机制
The compound exerts its effects through interactions with specific molecular targets, potentially involving binding to enzymes or receptors. This binding may trigger or inhibit biological pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-chlorophenoxy)methyl]-4-methoxybenzamide: : Similar structure but with a chlorine substituent.
N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-fluorophenoxy)methyl]-4-methoxybenzamide: : Features a fluorine atom instead.
Uniqueness
The bromophenoxy group in N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide confers unique reactivity and potential biological activity, distinguishing it from other similar compounds.
This wraps up the compound’s profile, balancing thoroughness with readability.
属性
IUPAC Name |
N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrN3O4S/c1-18-31-28-25(16-24(38-28)14-19-6-4-3-5-7-19)29(35)33(18)32-27(34)20-8-13-26(36-2)21(15-20)17-37-23-11-9-22(30)10-12-23/h3-13,15-16H,14,17H2,1-2H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSJRTNLKAMHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N1NC(=O)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-butylphenyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4769922.png)
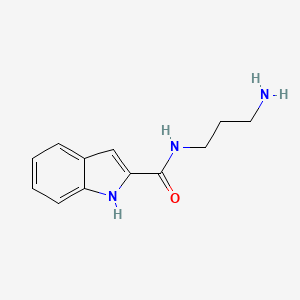
![1-ETHYL-N~4~-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4769942.png)
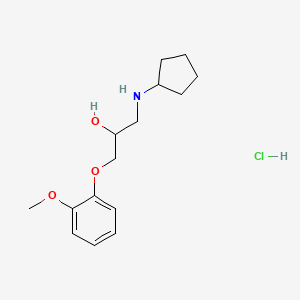
![2-[(2-METHOXYETHYL)SULFANYL]-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4769950.png)
![4-[[(E)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]benzenesulfonamide](/img/structure/B4769964.png)
![2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B4769967.png)
![3-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4769969.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B4769984.png)
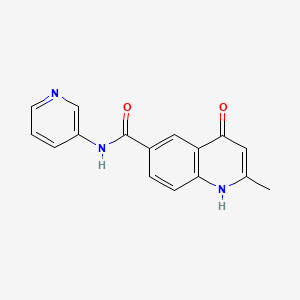
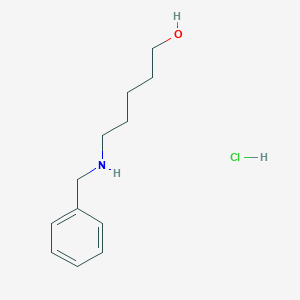
![2-iodo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4770003.png)
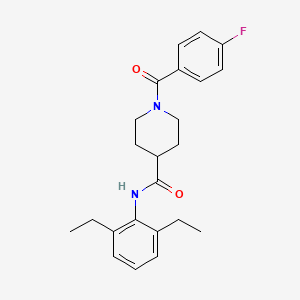
![methyl 3-chloro-6-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4770011.png)
